molecular formula C17H20BrNO2 B385200 2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide CAS No. 1005241-17-7

2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide

Katalognummer: B385200
CAS-Nummer: 1005241-17-7
Molekulargewicht: 350.2g/mol
InChI-Schlüssel: JLKGVIGPYYRFHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide is a high-purity chemical reagent with the molecular formula C₁₇H₂₀BrNO₂ and an average molecular mass of 350.256 Da . This compound features a bicyclo[2.2.1]heptane core structure, a ketone group at the 3-position, and a bromo substituent, making it a versatile intermediate for organic synthesis and medicinal chemistry research. While its specific biological profile is under investigation, research into structurally similar compounds indicates significant potential in neuroscience, particularly in studies aimed at promoting the differentiation and myelination of oligodendrocyte precursor cells . This mechanism is a key therapeutic target for the treatment of demyelinating diseases, such as multiple sclerosis . As such, this compound is presented as a valuable tool for researchers in drug discovery and neurobiological studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Eigenschaften

IUPAC Name

2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c1-15(2)16(3)9-10-17(15,12(18)13(16)20)14(21)19-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKGVIGPYYRFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=CC=CC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Bicyclo[2.2.1]Heptane Skeleton Construction

The bicyclo[2.2.1]heptane core is typically assembled via Diels-Alder cycloaddition or intramolecular cyclization. A common precursor, 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene, undergoes oxidation to introduce the 3-oxo group. Ketone formation is achieved using oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

Example Reaction:

4,7,7-Trimethylbicyclo[2.2.1]hept-2-eneH₂SO₄CrO₃4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane\text{4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene} \xrightarrow[\text{H₂SO₄}]{\text{CrO₃}} \text{4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane}

Bromination at the C2 Position

Electrophilic bromination targets the α-position of the ketone. Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid selectively introduces bromine at C2 due to ketone-directed electrophilic substitution.

Optimization Insight:

  • Solvent: Acetic acid enhances electrophilicity of Br⁺.

  • Temperature: 0–5°C minimizes side reactions (e.g., dibromination).

Reaction Scheme:

4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptaneAcOHBr₂2-Bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane\text{4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane} \xrightarrow[\text{AcOH}]{\text{Br₂}} \text{2-Bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane}

Carboxamide Formation

The carboxylic acid intermediate is generated via oxidation of a methyl group adjacent to the ketone, followed by coupling with aniline. Thionyl chloride (SOCl₂) converts the acid to an acyl chloride, which reacts with aniline in dichloromethane (DCM).

Critical Steps:

  • Oxidation: KMnO₄ oxidizes the methyl group to carboxylic acid.

  • Acylation: SOCl₂ facilitates acid chloride formation.

  • Amidation: Aniline nucleophilically displaces chloride.

Representative Reaction:

2-Bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acidSOCl₂Acyl chlorideDCMAnilineTarget compound\text{2-Bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid} \xrightarrow{\text{SOCl₂}} \text{Acyl chloride} \xrightarrow[\text{DCM}]{\text{Aniline}} \text{Target compound}

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance yield and safety. Microreactors enable precise control over bromination and amidation steps, reducing side products.

Advantages:

  • Residence Time: <5 minutes per step.

  • Yield Improvement: 85–92% compared to 70% in batch processes.

Purification Techniques

  • Crystallization: Ethanol/water mixtures recrystallize the product, achieving >99% purity.

  • Chromatography: Preparative HPLC resolves stereoisomers (if present).

Analytical Characterization

Spectroscopic Data

FT-IR (KBr):

  • 1715 cm⁻¹ (C=O, ketone)

  • 1660 cm⁻¹ (C=O, amide)

  • 680 cm⁻¹ (C-Br)

¹H NMR (400 MHz, CDCl₃):

  • δ 1.12 (s, 6H, C7-CH₃)

  • δ 2.45 (d, J=12 Hz, 1H, C1-H)

  • δ 7.25–7.40 (m, 5H, Ph-H)

X-ray Crystallography

Single-crystal analysis confirms the bicyclic structure and bromine positioning. Key bond lengths include:

  • C2-Br: 1.94 Å

  • C3=O: 1.21 Å

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Competing bromination at C1 or C3 is minimized using sterically hindered solvents (e.g., tert-butyl methyl ether).

Amidation Side Reactions

Excess aniline (1.5 eq.) suppresses hydrolysis of the acyl chloride intermediate.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions modify the existing functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the realm of medicinal chemistry. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that certain derivatives of bicyclic compounds exhibit anticancer properties. Studies have focused on the synthesis of derivatives of 2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide to evaluate their cytotoxic effects against various cancer cell lines. The results demonstrated promising activity, warranting further exploration into structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its functional groups that can undergo various chemical transformations.

Synthesis of Novel Compounds

A notable application is its use as a precursor for synthesizing more complex organic molecules. For example, researchers have utilized this compound in the synthesis of other bicyclic amides which are explored for their pharmacological properties.

Material Science

In material science, the compound's unique structural attributes have led to investigations into its use in creating novel materials with specific properties.

Polymer Chemistry

Studies have explored the incorporation of 2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide into polymer matrices to enhance mechanical properties and thermal stability.

Environmental Chemistry

The environmental impact and degradation pathways of this compound have also been subjects of research, particularly concerning its behavior in various ecological systems.

Degradation Studies

Research has been conducted to understand how this compound behaves under different environmental conditions, assessing its persistence and potential ecological risks.

Wirkmechanismus

The mechanism of action of 2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structure and Substituent Variations

Camphor-Derived NHC Precursors (e.g., 7,7-Dimethyl-2-Oxo-N-Phenylbicyclo[2.2.1]Heptane-1-Carboxamide)
  • Structural Differences : Lacks bromine at position 2 and the 4-methyl group. The ketone at position 2 replaces the 3-oxo group.
  • Synthesis : Derived from camphor via carboxamide formation and imine reduction, emphasizing sustainability and stereochemical control .
  • Applications : Effective in benzoin condensation reactions as N-heterocyclic carbene (NHC) precursors, highlighting the role of the bicyclic framework in catalysis .
2-Oxabicyclo Analogs (e.g., N-(5-Chloro-2-Methoxyphenyl)-4,7,7-Trimethyl-3-Oxo-2-Oxabicyclo[2.2.1]Heptane-1-Carboxamide)
  • Structural Differences : Incorporates an oxygen atom in the bicyclo ring (2-oxa) and a 5-chloro-2-methoxyphenyl substituent.
  • Implications : The oxygen atom may enhance solubility or alter electronic properties, while the chloro-methoxy phenyl group could improve binding affinity in biological targets .
Dimeric Analog (2-Bromo-4,7,7-Trimethyl-3-Oxo-Linked Bicycloheptane Carboxamide)
  • Structural Differences : A dimeric structure bridged via a phenyl group, doubling molecular weight (~700–800 Da).
  • Implications : Increased steric bulk may reduce bioavailability but enhance thermal stability or polymer compatibility .

Functional Group Modifications

Brominated Analogs (e.g., 3-Bromo-1,7,7-Trimethylbicyclo[2.2.1]Heptane-2-One)
  • Structural Differences : Bromine at position 3 instead of 2; lacks the carboxamide group.
  • Highlights the impact of bromine position on volatility and safety .
Naphthyl-Substituted Analog (2-Bromo-4,7,7-Trimethyl-N-(1-Naphthyl)-3-Oxo-Bicycloheptane-1-Carboxamide)
  • Structural Differences : Naphthalen-1-yl group replaces the phenyl ring.
  • Implications : The bulkier naphthyl group may enhance π-π stacking in supramolecular chemistry or improve hydrophobic interactions in enzyme binding .
Quinolinyl-Substituted Analog (4,7,7-Trimethyl-2,3-Dioxo-N-(Quinolin-8-Yl)Bicyclo[2.2.1]Heptane-1-Carboxamide)
  • Structural Differences: Additional ketone at position 2 and a quinolin-8-yl substituent.

Biologische Aktivität

2-Bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide (CAS Number: 1005241-17-7) is a bicyclic compound with a unique structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of 2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide is C17H20BrNO2C_{17}H_{20}BrNO_2, with a molar mass of approximately 350.25 g/mol . The compound features a bicyclic heptane core, which is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC17H20BrNO2
Molar Mass350.25 g/mol
CAS Number1005241-17-7

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to inflammation and cancer progression.

Enzyme Inhibition

Research indicates that compounds similar to 2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound may exhibit anti-inflammatory properties .

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its analogs:

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of bicyclic compounds revealed that derivatives similar to 2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide significantly reduced edema in animal models when administered at specific dosages. The mechanism was linked to the inhibition of COX enzymes and reduced prostaglandin synthesis .

Case Study 2: Anticancer Potential

In vitro studies have shown that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the phenyl group in its structure is believed to enhance its interaction with cellular receptors involved in apoptosis regulation .

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects. Initial assessments indicate a moderate toxicity profile; however, further studies are needed to establish safe dosage ranges and potential side effects.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide?

Methodological Answer: Synthesis of this bicyclo compound requires careful optimization of bromination and carboxamide coupling steps. For example:

  • Bromination : Use a brominating agent like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ at 80°C, as demonstrated for structurally similar bicycloheptane derivatives .
  • Carboxamide Formation : Couple the brominated intermediate with aniline via Schotten-Baumann conditions (acyl chloride intermediate reacted with aniline in aqueous NaOH/dichloromethane biphasic system) .
  • Yield Optimization : Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient). Reported yields for analogous compounds range from 45–65% depending on steric hindrance .

Q. How can NMR and mass spectrometry (MS) be utilized to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on bicyclo[2.2.1]heptane ring protons (δ 1.2–2.8 ppm for methyl and bridgehead protons) and aromatic protons (δ 7.2–7.6 ppm for N-phenyl group). The 3-oxo group typically appears as a carbonyl signal at δ 205–210 ppm in ¹³C NMR .
  • MS : High-resolution ESI-MS should show [M+H]⁺ with isotopic patterns confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br). For example, a molecular ion at m/z 378.1 (calculated for C₁₇H₂₁BrNO₂) .
  • Cross-Validation : Compare spectral data with structurally validated analogs, such as camphor-derived carboxamides .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antibacterial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing methods from chromium-complexed bicycloheptane antibacterial studies .
  • Enzyme Inhibition : Test against serine hydrolases or proteases via fluorometric assays, as seen in studies of brominated carboxamide intermediates .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX resolve structural ambiguities in this bicycloheptane derivative?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve the bromine atom’s position via SHELXD (charge-flipping algorithm) due to its strong anomalous scattering .
  • Refinement : Apply SHELXL with restraints for rigid bicyclo ring geometry. For example, refine the 3-oxo group’s bond lengths to 1.21–1.23 Å (C=O) .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding interactions between the carboxamide and crystal lattice .

Q. How should researchers address contradictions in spectral data between computational predictions and experimental results?

Methodological Answer:

  • Case Study : If experimental NMR δ 7.6 ppm for aromatic protons conflicts with DFT-predicted δ 7.3 ppm:
    • Re-examine Solvent Effects : Simulate NMR shifts using COSMO-RS to account for solvent polarity .
    • Check Conformational Flexibility : Perform MD simulations to identify dominant conformers influencing spectral data .
    • Triangulate Data : Validate via IR (C=O stretch ~1700 cm⁻¹) and XRD bond lengths .

Q. What computational strategies predict the reactivity of the bromine substituent in further functionalization?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model SN2 substitution pathways. Bromine’s leaving-group ability is quantified via activation energy (ΔG‡) .
  • Electrostatic Potential Maps : Identify electrophilic regions (e.g., δ+ at C2 due to electron-withdrawing 3-oxo group) for nucleophilic attack .
  • Benchmarking : Compare with brominated camphor analogs, where bromine substitution at similar positions showed 30–40% higher reactivity than chloro derivatives .

Q. How does structural modification of the bicyclo[2.2.1]heptane core influence biological activity?

Methodological Answer:

  • Comparative SAR Study : Synthesize analogs (e.g., 2-chloro or 2-iodo derivatives) and test against the parent compound in antibacterial assays .
  • Steric Effects : Introduce bulkier substituents (e.g., tert-butyl) at C4/C7 to assess steric hindrance on target binding .
  • Pharmacophore Mapping : Use PyMOL to align analogs and identify critical hydrogen-bonding motifs (e.g., carboxamide NH with bacterial enzyme active sites) .

Data Contradiction Analysis

Q. Example Table: Conflicting Melting Points in Literature

SourceReported mp (°C)Methodology UsedLikely Cause of Discrepancy
Study A 145–147Open capillaryPolymorphism or impurities
Study B 152–154DSCHigher purity (≥99%)

Resolution : Re-crystallize from ethanol/water and characterize via DSC to confirm purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.